Indolizine, 6,8-diethyloctahydro-5-pentyl-
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Overview
Description
6,8-Diethyl-5-pentyloctahydroindolizine is a synthetic organic compound with the molecular formula C17H33N It belongs to the class of indolizines, which are bicyclic nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-diethyl-5-pentyloctahydroindolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 6,8-diethyl-5-pentyloctahydroindolizine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,8-Diethyl-5-pentyloctahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6,8-Diethyl-5-pentyloctahydroindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-diethyl-5-pentyloctahydroindolizine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of 6,8-diethyl-5-pentyloctahydroindolizine, known for its aromatic properties.
Indole: A structurally related compound with a wide range of biological activities.
Pyrrole: Another nitrogen-containing heterocycle with significant chemical and biological relevance.
Uniqueness
6,8-Diethyl-5-pentyloctahydroindolizine is unique due to its specific substitution pattern and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
185417-27-0 |
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Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
6,8-diethyl-5-pentyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C17H33N/c1-4-7-8-10-16-14(5-2)13-15(6-3)17-11-9-12-18(16)17/h14-17H,4-13H2,1-3H3 |
InChI Key |
CWJWDXLGJFRHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(CC(C2N1CCC2)CC)CC |
Origin of Product |
United States |
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